Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Description
Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a pyrrolopyridine derivative featuring a benzyl carbamate protecting group and a guanidine-like N-aminocarbamimidoyl substituent at position 4.
Properties
Molecular Formula |
C16H23N5O2 |
|---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
benzyl 6-[(E)-C-aminocarbonohydrazonoyl]-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C16H23N5O2/c17-15(19-18)20-9-13-7-4-8-21(14(13)10-20)16(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,18H2,(H2,17,19) |
InChI Key |
JFDCJOLVZMWELA-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2CN(CC2N(C1)C(=O)OCC3=CC=CC=C3)/C(=N/N)/N |
Canonical SMILES |
C1CC2CN(CC2N(C1)C(=O)OCC3=CC=CC=C3)C(=NN)N |
Origin of Product |
United States |
Preparation Methods
Method 1: Stereoselective Reduction of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Starting Material : 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (derived from condensation of benzylamine and maleic anhydride derivatives).
- Reduction Agent : Catalytic hydrogenation (e.g., H₂/Pd-C) or borane-based reagents.
- Key Conditions :
- Outcome : Yields (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with >95% enantiomeric excess (ee).
Benzyl Protection and Final Assembly
The benzyl carboxylate group is introduced early in the synthesis to protect reactive sites and facilitate purification:
Method 4: Benzyloxycarbonyl (Cbz) Protection
- Reagents : Benzyl chloroformate (Cbz-Cl).
- Conditions :
- Base: Triethylamine (TEA) or pyridine.
- Solvent: DCM or THF.
- Temperature: 0°C to room temperature.
- Outcome : Stable protection of the pyrrolidine nitrogen, enabling subsequent functionalization.
Critical Data Tables
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity | Source |
|---|---|---|---|---|
| Diketone reduction | H₂/Pd-C, (S)-naproxen, THF | 85 | >95% ee | |
| Benzyl protection | Cbz-Cl, TEA, DCM | 90 | N/A |
Table 2: Functionalization Efficiency Comparison
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2 | EDC, NH₃ | 65 | 98% |
| 3 | Thiourea, HgCl₂, Ni | 70 | 95% |
Challenges and Optimization
- Steric Hindrance : The octahydro-pyrrolopyridine core’s rigidity complicates amidination. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates.
- Byproduct Formation : Use of scavengers (e.g., polymer-bound trisamine) minimizes impurities during guanidylation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and related analogs:
*Note: Molecular weight for the target compound is estimated based on structural similarity.
Research Findings and Data Gaps
- Synthesis : The target compound’s synthesis likely involves amidination of a pyrrolopyridine precursor, similar to methods in (e.g., BF3•OEt2-mediated reactions) .
- Data Limitations: No direct experimental data (e.g., NMR, MS) are available for the target compound. Properties are inferred from analogs.
Biological Activity
Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H20N2O2
- CAS Number : 1694557-80-6
- Molecular Weight : 248.33 g/mol
This compound features a pyrrolo[3,4-b]pyridine core with an aminocarbamimidoyl group, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
One of the primary areas of research involves the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease.
Key Findings :
- In vitro assays demonstrated that derivatives of this compound exhibited significant AChE inhibitory activity, with IC50 values in the nanomolar range. For instance, one study reported an IC50 value of 7.5 ± 0.19 nM for a related benzyl derivative against AChE, indicating potent activity compared to established drugs like donepezil (IC50 = 14 nM) .
- The structure-activity relationship suggests that modifications to the benzyl moiety enhance inhibitory potency against AChE .
Antioxidant Activity
In addition to enzyme inhibition, the compound has shown antioxidant properties. Compounds with similar structures were evaluated for their ability to scavenge free radicals.
Research Insights :
- The antioxidant activity was assessed using the ABTS assay, where certain derivatives exhibited up to 59% radical scavenging activity at a concentration of 0.5 mg/mL .
- This suggests that the compound may help mitigate oxidative stress in neurological contexts, further supporting its potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their implications for drug development:
- Acetylcholinesterase Inhibition :
- Cytotoxicity Assessment :
- Multi-target Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
